molecular formula C9H7NO3 B1345132 1-(Hydroxymethyl)indole-2,3-dione CAS No. 50899-59-7

1-(Hydroxymethyl)indole-2,3-dione

Cat. No. B1345132
CAS RN: 50899-59-7
M. Wt: 177.16 g/mol
InChI Key: MHGOPQDELUOKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04845020

Procedure details

Isatin (25 g, 0.17 mol) and 30% formalin (30 ml, 0.3 mol) were added to a mixture of dioxane (10 ml) and water (20 ml) and the mixture was heated at 100° C. for 5 hours. The reaction mixture was cooled and crystals formed were filtered off. N-hydroxymethylisatin (28 g, yield 93%) was obtained. The melting point was 138° C. (decomposed).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3].C=O.[O:14]1CCOC[CH2:15]1>O>[OH:14][CH2:15][N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[C:2]1=[O:3]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Name
Quantity
30 mL
Type
reactant
Smiles
C=O
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
crystals formed
FILTRATION
Type
FILTRATION
Details
were filtered off

Outcomes

Product
Name
Type
product
Smiles
OCN1C(=O)C(=O)C2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.